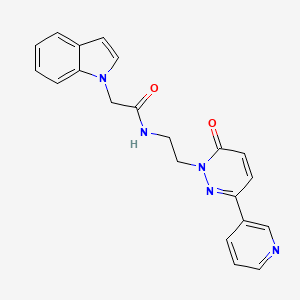
Methyl 2-hydroxy-6-methylpyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-hydroxy-6-methylpyridine-3-carboxylate” is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 . It is also known as "6-Methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid methyl ester" .
Molecular Structure Analysis
The InChI code for “Methyl 2-hydroxy-6-methylpyridine-3-carboxylate” is1S/C8H9NO3/c1-5-3-4-6(7(10)9-5)8(11)12-2/h3-4H,1-2H3,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.
Applications De Recherche Scientifique
Proton Transfer Dynamics
- Femtosecond Intramolecular Double Proton Transfer : Studies on derivatives of bipyridyl compounds, which share structural similarities with pyridine-based compounds like Methyl 2-hydroxy-6-methylpyridine-3-carboxylate, reveal intricate dynamics of proton transfer in photoexcited states. These insights are crucial for understanding reaction mechanisms in photochemistry and designing photo-responsive materials (Glasbeek, 1999).
Metabolic Functionalization
- Metabolic Hydroxy and Carboxy Functionalization of Alkyl Moieties : The modification of drug molecules through hydroxy and carboxy functionalization significantly impacts their pharmacologic activity. Research on the metabolic transformation of alkyl moieties in drug molecules can inform the design and synthesis of new compounds with enhanced therapeutic profiles (El-Haj & Ahmed, 2020).
Metal Binding and Chelation
- Hydroxypyridinone Complexes with Metals : Hydroxypyridinones, which are structurally related to Methyl 2-hydroxy-6-methylpyridine-3-carboxylate, demonstrate significant potential in metal chelation, particularly with aluminum and iron. These compounds could be explored for medical applications, including treating metal overload disorders (Santos, 2002).
Biomolecule Immobilization and Surface Modification
- Plasma Methods for Generating Reactive Surfaces : Plasma treatments can introduce functional groups such as amine, carboxy, and hydroxy to polymer surfaces, facilitating the covalent immobilization of biomolecules. This technology is relevant for creating biomaterials and enhancing cell colonization, with potential applications in tissue engineering and regenerative medicine (Siow et al., 2006).
Drug Synthesis and Chemical Modifications
- Application in Drug Synthesis : Levulinic acid, which shares functional similarities with Methyl 2-hydroxy-6-methylpyridine-3-carboxylate, has been explored for its utility in drug synthesis, highlighting the potential of carboxyl and carbonyl groups in creating flexible, diverse, and cost-effective pharmaceutical compounds (Zhang et al., 2021).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known that similar compounds can interact with various enzymes and proteins within the body .
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Propriétés
IUPAC Name |
methyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-4-6(7(10)9-5)8(11)12-2/h3-4H,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXBGGVIGMAIJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-6-methylpyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2577092.png)
![1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2577093.png)


![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2577097.png)
![N-{1-hydroxy-2-[3-(trifluoromethyl)phenyl]propan-2-yl}prop-2-enamide](/img/structure/B2577099.png)


